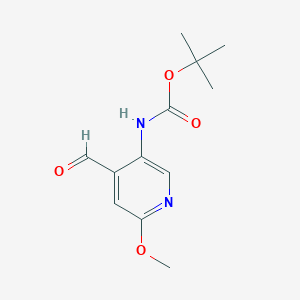
(4-Formyl-6-methoxy-pyridin-3-yl)-carbamic acid tert-butyl ester
Overview
Description
(4-Formyl-6-methoxy-pyridin-3-yl)-carbamic acid tert-butyl ester is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a formyl group, a methoxy group, and a carbamic acid tert-butyl ester moiety attached to a pyridine ring. Such compounds are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and utility as intermediates in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Formyl-6-methoxy-pyridin-3-yl)-carbamic acid tert-butyl ester typically involves multi-step organic reactions. One common approach might include:
Starting Material: The synthesis begins with a pyridine derivative that has substituents at the desired positions.
Formylation: Introduction of the formyl group at the 4-position can be achieved using Vilsmeier-Haack reaction, which involves the use of DMF and POCl3.
Methoxylation: The methoxy group at the 6-position can be introduced via nucleophilic substitution using methanol and a suitable base.
Carbamate Formation: The carbamic acid tert-butyl ester moiety can be introduced by reacting the appropriate amine with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(4-Formyl-6-methoxy-pyridin-3-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like KMnO4 or CrO3.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4, catalytic hydrogenation
Substitution: Methanol, NaOH, K2CO3
Major Products
Oxidation: (4-Carboxy-6-methoxy-pyridin-3-yl)-carbamic acid tert-butyl ester
Reduction: (4-Hydroxymethyl-6-methoxy-pyridin-3-yl)-carbamic acid tert-butyl ester
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds, such as enzyme inhibitors or receptor modulators.
Medicine: Exploration as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Formyl-6-methoxy-pyridin-3-yl)-carbamic acid tert-butyl ester would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The formyl and methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the carbamic acid ester moiety can enhance lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- (4-Formyl-6-methoxy-pyridin-3-yl)-carbamic acid methyl ester
- (4-Formyl-6-methoxy-pyridin-3-yl)-carbamic acid ethyl ester
- (4-Formyl-6-methoxy-pyridin-3-yl)-carbamic acid isopropyl ester
Uniqueness
(4-Formyl-6-methoxy-pyridin-3-yl)-carbamic acid tert-butyl ester is unique due to the presence of the tert-butyl ester group, which can influence its steric properties and reactivity compared to other esters. This can affect its biological activity and suitability for specific applications.
Properties
IUPAC Name |
tert-butyl N-(4-formyl-6-methoxypyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(16)14-9-6-13-10(17-4)5-8(9)7-15/h5-7H,1-4H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEPSPSXWMJENA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


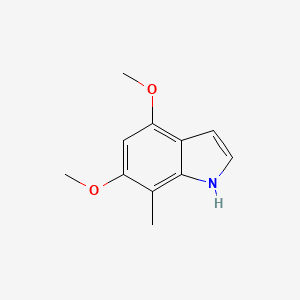
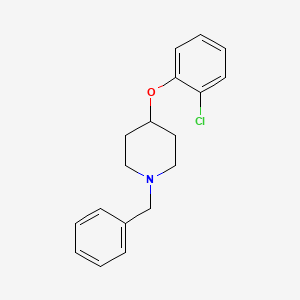
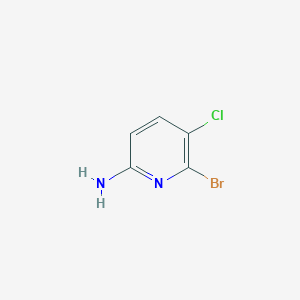
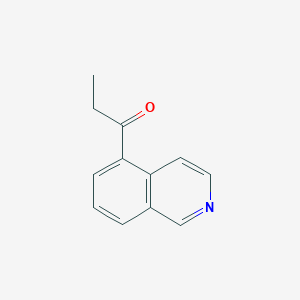
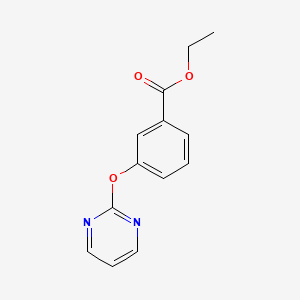
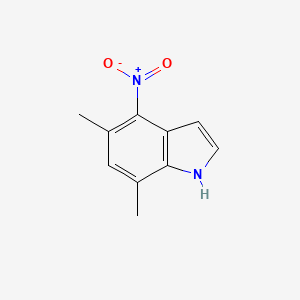
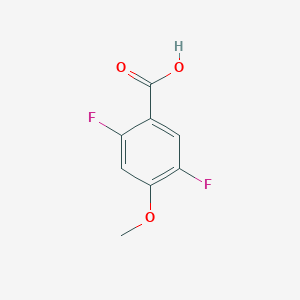
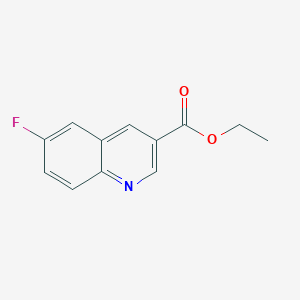
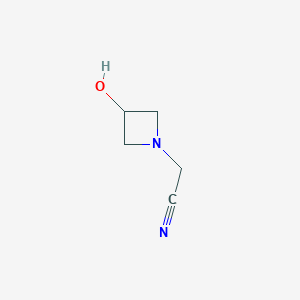
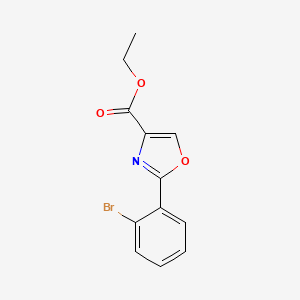
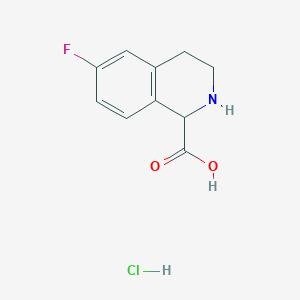
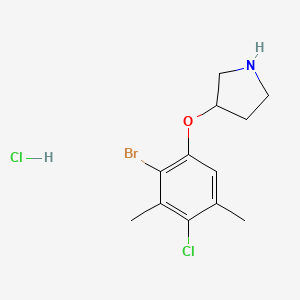
![[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol](/img/structure/B1443292.png)
![2-{[(Tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid](/img/structure/B1443293.png)
